molecular formula C15H12N2O4S B2766582 1-Tosyl-1H-indazole-5-carboxylic acid CAS No. 2007917-31-7

1-Tosyl-1H-indazole-5-carboxylic acid

Cat. No.: B2766582
CAS No.: 2007917-31-7
M. Wt: 316.33
InChI Key: NHAKGXMFSVHJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tosyl-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1H-indazole-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Tosyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis:

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-carboxylic acid: Lacks the tosyl group, making it less reactive in certain synthetic applications.

    1-Tosyl-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

    1H-Indazole-3-carboxylic acid: Another indazole derivative with the carboxylic acid group at the 3-position, used in different synthetic routes and applications.

Uniqueness

1-Tosyl-1H-indazole-5-carboxylic acid is unique due to the presence of the tosyl group, which enhances its stability and reactivity

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-10-2-5-13(6-3-10)22(20,21)17-14-7-4-11(15(18)19)8-12(14)9-16-17/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAKGXMFSVHJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C(=O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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